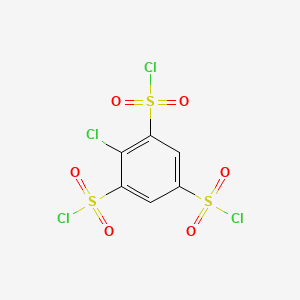

2-chlorobenzene-1,3,5-trisulfonyl Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chlorobenzene-1,3,5-trisulfonyl chloride is a chemical compound with the molecular formula C6H2Cl4O6S3 and a molecular weight of 408.056 . It is a derivative of benzene, where the hydrogen atoms on the benzene ring are replaced by sulfonyl chloride groups .

Molecular Structure Analysis

The molecular structure of 2-chlorobenzene-1,3,5-trisulfonyl chloride consists of a benzene ring with three sulfonyl chloride groups and one chlorine atom attached to it . The InChI code for this compound is 1S/C6H2ClF3O6S3/c7-6-4 (18 (9,13)14)1-3 (17 (8,11)12)2-5 (6)19 (10,15)16/h1-2H .Wissenschaftliche Forschungsanwendungen

Interaction with Nucleophiles

Research by Filatov et al. (2012) on a similar compound, 2,4,6-tris(fluorosulfonyl)chlorobenzene, demonstrated its high reactivity due to the presence of strong electron-withdrawing groups. This reactivity allows for selective substitution reactions with various nucleophiles, leading to the formation of ethers, amines, and sulfides. Such selective reactions are crucial for designing specific molecular architectures in pharmaceuticals and materials science (Filatov, Boiko, & Yagupolskii, 2012).

Synthesis of Sulfonated Compounds

Another study by Clayden et al. (2009) explored the formation of water-soluble sulfonated azacalix[4]arenes from cyanuric chloride, showcasing the versatility of sulfonyl chlorides in synthesizing cyclic compounds with potential applications in catalysis and sensing. This work underlines the ability of sulfonyl chlorides to engage in complex formation reactions, highlighting their utility in creating functional materials with specific properties (Clayden, Rowbottom, Hutchings, & Ebenezer, 2009).

Analytical and Spectroscopic Studies

Gayathri and Arivazhagan (2012) conducted comprehensive analyses on 2,4,5-trichlorobenzene sulfonyl chloride, including structural, electronic, and vibrational studies, to understand its properties better. Their research demonstrates the importance of sulfonyl chlorides in developing novel pharmaceuticals, dyes, and agricultural chemicals. This study exemplifies how analytical techniques can unravel the complex nature of these compounds, paving the way for their application in various industries (Gayathri & Arivazhagan, 2012).

Large-Scale Preparation for Drug Synthesis

Meckler and Herr (2012) detailed the scalable preparation of a related compound, 2-(methansulfonyl)benzenesulfonyl chloride, used as a key building block in drug synthesis. This work emphasizes the critical role of sulfonyl chlorides in the pharmaceutical industry, providing a blueprint for large-scale production of complex molecules (Meckler & Herr, 2012).

Molecular Structure Analysis

Petrova et al. (2008) focused on the molecular structure of 2-chlorobenzenesulfonyl chloride, employing electron diffraction and quantum-chemical methods. Understanding the molecular structure is vital for exploiting these compounds in synthesis and material science, offering insights into how structural attributes influence reactivity and functionality (Petrova, Petrov, Girichev, Oberhammer, & Ivanov, 2008).

Eigenschaften

IUPAC Name |

2-chlorobenzene-1,3,5-trisulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVFVIXFGPYMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chlorobenzene-1,3,5-trisulfonyl Chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![ethyl 2-({[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2738203.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)

![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![2-Chloro-N-[(1R)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B2738217.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)